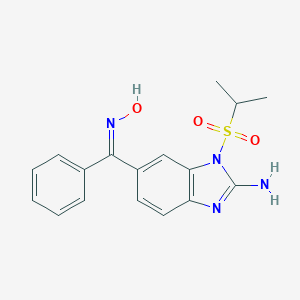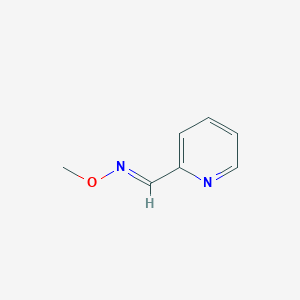
4-(m-Tolyl)isoxazole
Übersicht
Beschreibung
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is an electron-rich azole with an oxygen atom next to the nitrogen . Isoxazole rings are found in some natural products, such as ibotenic acid and muscimol .
Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic compound with an oxygen atom next to the nitrogen . The molecular structure of isoxazoles has been studied using the B3LYP methodology with a 6–311 + G(d,p) basis set .Chemical Reactions Analysis
Isoxazoles can undergo various chemical reactions. The most common reaction is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction .Wissenschaftliche Forschungsanwendungen
Diverse Biological and Industrial Applications
Isoxazoles, including compounds like 4-(m-Tolyl)isoxazole, have diverse applications in medicinal, agricultural, and industrial fields. These derivatives serve as fluorescent probes for studying lipids, muscle relaxants, and as intermediates in various synthetic processes. They have also found use in organic electrolytes for batteries and photographic emulsions (Fascio, Montesano, & D'Accorso, 2000).
Biomedical Applications and Inflammatory Diseases
Specific isoxazole derivatives, including those related to this compound, demonstrate promising biomedical applications. For instance, certain compounds have been investigated for their role in regulating inflammatory diseases, supported by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Corrosion Inhibition Properties
Isoxazole derivatives, including those structurally similar to this compound, have been found effective as corrosion inhibitors for metals like copper. They exhibit low activation energies and follow a Freundlich-type adsorption isotherm, indicating their physisorption on metal surfaces (Gašparac, Martin, & Stupnišek-lisac, 2000).
Anticancer and Electrochemical Properties
The structural analogs of this compound have been synthesized and studied for their anticancer properties. Additionally, their electrochemical behavior suggests potential as antioxidants and agents for novel drug-like candidates (Badiger, Khatavi, & Kamanna, 2022).
Larvicidal Activity
Research on 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, related to this compound, has revealed their larvicidal activity against Aedes aegypti, indicating potential applications in pest control (Sampaio et al., 2023).
High-Yield Synthesis in Eco-Friendly Conditions
Isoxazoles, including those similar to this compound, can be synthesized with high yield in eco-friendly conditions. This synthesis method is advantageous due to its environmental friendliness and efficiency (Liu & Wu, 2011).
Pharmaceutical and Therapeutic Agents
Isoxazole rings, including those in this compound, are considered valuable scaffolds for developing new agents with various biological activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory (Sysak & Obmińska-Mrukowicz, 2017).
Versatility in Organic Synthesis
Isoxazole derivatives are crucial in organic synthesis, demonstrating a range of biological activities and playing a significant role in the development of various synthetic methodologies (Setia, Bharti, & Sharma, 2020).
Potential in Electronic Organic Materials
Isoxazoles, including variants of this compound, have potential applications in electronic organic materials due to their unique structural and photophysical properties (de Brito et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Isoxazoles continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing efficient techniques for synthesizing a wide array of significant substructures for discovery and designing a drug .
Eigenschaften
IUPAC Name |
4-(3-methylphenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-3-2-4-9(5-8)10-6-11-12-7-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNUOZAWQVOBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CON=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline](/img/structure/B136824.png)
![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)


![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)
![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)


![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)



